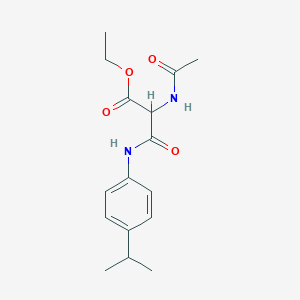

Ethyl 2-(acetylamino)-3-(4-isopropylanilino)-3-oxopropanoate

Beschreibung

Ethyl 2-(acetylamino)-3-(4-isopropylanilino)-3-oxopropanoate is a synthetic organic compound featuring a propanoate backbone substituted with an acetylamino group at position 2 and a 4-isopropylanilino moiety at position 3. The compound’s isopropyl and acetylamino substituents likely influence its solubility, reactivity, and biological activity compared to simpler derivatives .

Eigenschaften

IUPAC Name |

ethyl 2-acetamido-3-oxo-3-(4-propan-2-ylanilino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O4/c1-5-22-16(21)14(17-11(4)19)15(20)18-13-8-6-12(7-9-13)10(2)3/h6-10,14H,5H2,1-4H3,(H,17,19)(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJIRHQUROUKCIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)NC1=CC=C(C=C1)C(C)C)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(acetylamino)-3-(4-isopropylanilino)-3-oxopropanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Acetylamino Group: This step involves the acetylation of an amino acid derivative to introduce the acetylamino group.

Introduction of the 4-Isopropylanilino Group: This step involves the reaction of the acetylamino derivative with 4-isopropylaniline under suitable conditions to form the desired anilino group.

Esterification: The final step involves the esterification of the intermediate product with ethanol to form the ethyl ester group.

Industrial Production Methods

In industrial settings, the production of Ethyl 2-(acetylamino)-3-(4-isopropylanilino)-3-oxopropanoate may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-(acetylamino)-3-(4-isopropylanilino)-3-oxopropanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the anilino group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of hydroxyl derivatives.

Substitution: Formation of substituted anilino derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Ethyl 2-(acetylamino)-3-(4-isopropylanilino)-3-oxopropanoate serves as a versatile intermediate in the synthesis of various pharmaceutical agents. Its unique structural features allow for modifications that enhance biological activity.

Synthesis of Bioactive Compounds

This compound can be utilized to synthesize derivatives with improved pharmacological properties. For instance, modifications to the acetylamino group can lead to compounds with enhanced anti-inflammatory and analgesic activities. Research has demonstrated that derivatives of this compound exhibit significant activity against several biological targets, including cancer cells and pathogenic bacteria .

The biological activities of ethyl 2-(acetylamino)-3-(4-isopropylanilino)-3-oxopropanoate and its derivatives have been investigated extensively.

Antimicrobial Activity

Studies have shown that derivatives of this compound possess antimicrobial properties. For example, specific modifications have resulted in compounds effective against multi-drug resistant strains of bacteria, making them potential candidates for new antibiotic therapies .

Anticancer Properties

Research indicates that certain derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis in cancer cells, highlighting the compound's potential as a chemotherapeutic agent .

Case Studies and Research Findings

Numerous studies have explored the efficacy of ethyl 2-(acetylamino)-3-(4-isopropylanilino)-3-oxopropanoate and its derivatives:

Wirkmechanismus

The mechanism of action of Ethyl 2-(acetylamino)-3-(4-isopropylanilino)-3-oxopropanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key differences between Ethyl 2-(acetylamino)-3-(4-isopropylanilino)-3-oxopropanoate and structurally related compounds:

*Estimated formula based on structural analogs.

Substituent Effects on Reactivity and Yield

- Nitro vs. Isopropylanilino Groups: Nitro-substituted derivatives (e.g., ) exhibit moderate yields (45–50%), attributed to the electron-withdrawing nitro group facilitating condensation reactions. In contrast, the bulkier isopropylanilino group in the target compound may reduce reaction efficiency due to steric hindrance, though direct yield data are unavailable.

- Chloro-Nitro Synergy: The 2-chloro-5-nitropyridin-4-yl derivative shows slightly lower yield (45%) than its non-chlorinated analog (50%), suggesting competing steric and electronic effects.

Molecular Weight and Functional Diversity

- The target compound (estimated MW: 305.35 g/mol) is heavier than simpler analogs like Ethyl 3-(3-nitrophenyl)-3-oxopropanoate (MW: 237.21 g/mol ), primarily due to the isopropyl and acetylamino groups. This increased mass may enhance lipophilicity, impacting membrane permeability in biological systems.

- Peptide-like derivatives (e.g., ) demonstrate the versatility of 3-oxopropanoate scaffolds in drug design, where substituents like benzoylphenylamino enable specific molecular interactions.

Biologische Aktivität

Ethyl 2-(acetylamino)-3-(4-isopropylanilino)-3-oxopropanoate, also known by its CAS number 866017-99-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Molecular Formula

- Molecular Formula : CHNO

- Molecular Weight : 306.36 g/mol

- IUPAC Name : Ethyl 2-(acetylamino)-3-(4-isopropylanilino)-3-oxopropanoate

- Enzyme Inhibition : Ethyl 2-(acetylamino)-3-(4-isopropylanilino)-3-oxopropanoate has been identified as a potential inhibitor of specific enzymes involved in metabolic pathways. For instance, it may inhibit the p38 MAP kinase pathway, which plays a crucial role in inflammatory responses and cellular stress responses .

- Antioxidant Properties : Preliminary studies suggest that this compound exhibits antioxidant activity, which can help mitigate oxidative stress in cells. This property is essential for preventing cellular damage and has implications for diseases related to oxidative stress .

Case Studies and Research Findings

- Anti-inflammatory Effects : In vitro studies have shown that the compound reduces the production of pro-inflammatory cytokines in cell cultures. This suggests its potential use in treating inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease .

- Cancer Research : Some studies indicate that ethyl 2-(acetylamino)-3-(4-isopropylanilino)-3-oxopropanoate may exhibit cytotoxic effects against certain cancer cell lines. Research conducted on various cancer models has demonstrated its ability to induce apoptosis in malignant cells, making it a candidate for further development in oncology .

- Metabolic Disorders : The compound's role as a modulator of metabolic pathways has garnered attention in the context of diabetes and obesity management. It may influence glucose metabolism and lipid profiles, providing a dual therapeutic approach for managing metabolic syndrome .

Data Table: Summary of Biological Activities

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing Ethyl 2-(acetylamino)-3-(4-isopropylanilino)-3-oxopropanoate?

The synthesis typically involves sequential coupling reactions. A critical step is the formation of the 4-isopropylanilino moiety, which can be achieved using 4-isopropylaniline as a nucleophile. For example, coupling under mild conditions with reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine) in DMF at room temperature facilitates amide bond formation without excessive side reactions . Reaction optimization may require adjusting solvent polarity (e.g., DMF vs. THF) and stoichiometric ratios to maximize yields (reported ~70–85% in analogous syntheses) .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : H and C NMR can confirm the acetyl amino group (δ ~2.0 ppm for CH, δ ~170 ppm for carbonyl) and the 4-isopropylanilino substituent (aromatic protons at δ ~6.5–7.5 ppm, isopropyl CH at δ ~1.2 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion ([M+H] for CHNO, expected m/z ~319.17) .

- HPLC-PDA : Purity analysis (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .

Q. What are the common hydrolytic or nucleophilic degradation pathways observed for this ester derivative?

The ethyl ester group is prone to hydrolysis under basic conditions (e.g., LiOH in dioxane/water), forming the corresponding carboxylic acid. The 3-oxopropanoate moiety may also undergo nucleophilic attack, particularly at the β-keto position, leading to ring formation or substitution products. Stabilizing the compound requires storage in anhydrous solvents at low temperatures (-20°C) .

Advanced Research Questions

Q. How do electronic and steric effects of the 4-isopropylanilino substituent influence reactivity in cross-coupling or cyclization reactions?

The isopropyl group introduces steric hindrance, reducing reaction rates in bulky electrophilic environments (e.g., Suzuki-Miyaura couplings). Electron-donating effects from the anilino nitrogen enhance resonance stabilization of intermediates, favoring nucleophilic aromatic substitution at the para position. Computational studies (DFT) on analogous compounds suggest that substituents like isopropyl increase the activation energy for undesired side reactions by ~5–10 kJ/mol .

Q. What strategies mitigate racemization or epimerization during functionalization of the acetyl amino group?

Racemization at the acetyl amino center can occur under acidic or high-temperature conditions. Using mild coupling agents (e.g., EDC/HOBt instead of HATU) and maintaining reactions below 25°C reduces this risk. Chiral HPLC or derivatization with Marfey’s reagent can monitor enantiomeric excess (>98% ee achievable) .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

Molecular docking studies (e.g., AutoDock Vina) predict interactions with biological targets like kinases or GPCRs. For example, substituting the 4-isopropylanilino group with electron-withdrawing groups (e.g., -CF) improves binding affinity to hydrophobic pockets (ΔG ~-8.5 kcal/mol vs. -6.2 kcal/mol for the parent compound) .

Data Contradictions and Resolution

Q. Discrepancies in reported yields for similar compounds: How can reaction reproducibility be improved?

Variations in yields (e.g., 60–90% for analogous β-keto esters) often arise from differences in solvent purity, catalyst lot variability, or moisture content. Standardizing anhydrous conditions (e.g., molecular sieves in DMF) and employing inline IR spectroscopy to monitor reaction progress can enhance reproducibility .

Methodological Tables

Table 1: Key Synthetic Parameters and Outcomes

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Amide Coupling | HATU, DIPEA, DMF, rt, 12h | 78 | 97% | |

| Ester Hydrolysis | 1M LiOH, dioxane/HO, 45 min | 85 | 99% |

Table 2: Spectral Data for Structural Confirmation

| Technique | Key Peaks/Signals | Observation |

|---|---|---|

| H NMR (400 MHz, CDCl) | δ 1.2 (d, 6H, CH(CH)), δ 2.0 (s, 3H, COCH), δ 7.3 (m, 4H, Ar-H) | Confirms substituents |

| HRMS (ESI+) | [M+H] m/z 319.1702 (calc. 319.1658) | Validates molecular formula |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.